5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine
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Overview
Description
5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings and functional groups. Common synthetic routes include:
Cyclization Reactions: These reactions form the tetracyclic core of the compound.
Functional Group Transformations: These steps introduce the necessary functional groups, such as the pyridin-3-ylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with varying functional groups. Examples include:
- 5,5-dimethyl-N-(2-phenylethyl)-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine .
- 5,5-dimethyl-13-phenyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one .
Uniqueness
The uniqueness of 5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine lies in its specific functional groups and the potential biological activities associated with its structure. Its pyridin-3-ylmethyl group, in particular, may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine |
InChI |
InChI=1S/C20H19N5O2/c1-20(2)7-15-13(10-26-20)6-14-16-17(27-19(14)25-15)18(24-11-23-16)22-9-12-4-3-5-21-8-12/h3-6,8,11H,7,9-10H2,1-2H3,(H,22,23,24) |
InChI Key |
FJZDOBWENXFTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)NCC5=CN=CC=C5)C |
Origin of Product |
United States |
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